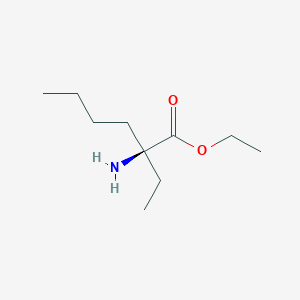

(S)-2-Amino-2-ethylhexanoic acid ethyl ester

Übersicht

Beschreibung

(S)-2-Amino-2-ethylhexanoic acid ethyl ester is a useful research compound. Its molecular formula is C10H21NO2 and its molecular weight is 187.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(S)-2-Amino-2-ethylhexanoic acid ethyl ester, also known as ethyl 2-amino-2-ethylhexanoate, is an amino acid derivative with potential applications in pharmaceuticals and biochemistry. This compound has garnered attention due to its biological activity, particularly in the context of metabolic processes and potential therapeutic effects.

- Molecular Formula: C8H17NO2

- Molecular Weight: 159.23 g/mol

- CAS Number: 164262-42-4

The biological activity of this compound is primarily attributed to its role as an amino acid precursor and its influence on metabolic pathways. It is believed to interact with various enzymes and receptors, potentially modulating biochemical pathways involved in cellular metabolism and signaling.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Neuroprotective Effects:

- Studies suggest that this compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

-

Antioxidant Activity:

- The compound has been shown to exhibit antioxidant properties, which can help mitigate cellular damage caused by reactive oxygen species (ROS).

-

Metabolic Regulation:

- It plays a role in metabolic pathways by influencing the synthesis and degradation of various metabolites, including amino acids and fatty acids.

Table 1: Summary of Biological Activities

Case Study: Neuroprotection in Animal Models

A study conducted on animal models demonstrated that administration of this compound led to significant improvements in cognitive function following induced neurotoxicity. The mechanism was linked to enhanced synaptic plasticity and reduced apoptosis in neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Metabolomic Analysis

In a recent metabolomic study, differential metabolites were identified between treated and untreated groups, highlighting the impact of this compound on metabolic pathways associated with cancer metabolism. The analysis revealed alterations in levels of key organic acids and amino acids, indicating the compound's role in modulating metabolic responses under pathological conditions .

Eigenschaften

IUPAC Name |

ethyl (2S)-2-amino-2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-4-7-8-10(11,5-2)9(12)13-6-3/h4-8,11H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFPKUWTAGCFPT-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)(C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@](CC)(C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433739 | |

| Record name | Ethyl 2-ethyl-L-norleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164262-42-4 | |

| Record name | Ethyl 2-ethyl-L-norleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.